molecular formula C17H20N2O5S B14902777 N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide

N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide

Cat. No.: B14902777
M. Wt: 364.4 g/mol
InChI Key: SSAQSYSCGOWALA-UHFFFAOYSA-N
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Description

N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a furan ring, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the furan ring and the cyclopropane carboxamide moiety. The key steps often include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the furan ring using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling with the Cyclopropane Carboxamide: The final step involves coupling the furan derivative with the cyclopropane carboxamide using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the sulfonamide group could produce an amine derivative.

Scientific Research Applications

N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, providing insights into drug-receptor interactions.

Mechanism of Action

The mechanism of action of N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with target proteins, while the furan and cyclopropane rings can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-4-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]benzamide
  • N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide

Uniqueness

N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This can influence its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[4-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H20N2O5S/c1-19(2)25(21,22)16-10-9-15(24-16)11-23-14-7-5-13(6-8-14)18-17(20)12-3-4-12/h5-10,12H,3-4,11H2,1-2H3,(H,18,20)

InChI Key

SSAQSYSCGOWALA-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=C(C=C2)NC(=O)C3CC3

Origin of Product

United States

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